2-Bromo-4,5-dihydronaphtho[1,2-b]thiophene
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Overview
Description
2-Bromo-4,5-dihydronaphtho[1,2-b]thiophene is a heterocyclic compound that contains a bromine atom and a thiophene ring fused to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dihydronaphtho[1,2-b]thiophene can be achieved through several methods. One common approach involves the bromination of 4,5-dihydronaphtho[1,2-b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dihydronaphtho[1,2-b]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4,5-dihydronaphtho[1,2-b]thiophene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other oxidizing agents are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of 4,5-dihydronaphtho[1,2-b]thiophene.
Scientific Research Applications
2-Bromo-4,5-dihydronaphtho[1,2-b]thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dihydronaphtho[1,2-b]thiophene involves its interaction with various molecular targets and pathways. The bromine atom and thiophene ring play crucial roles in its reactivity and binding affinity to biological targets. The compound may exert its effects through:
Electrophilic Interactions: The bromine atom can participate in electrophilic interactions with nucleophilic sites on biological molecules.
Aromatic Interactions: The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: A simpler analog with a single thiophene ring and a bromine atom.
4,5-Dihydronaphtho[1,2-b]thiophene: The parent compound without the bromine substitution.
2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile: A derivative with an amino and carbonitrile group.
Uniqueness
2-Bromo-4,5-dihydronaphtho[1,2-b]thiophene is unique due to its fused ring structure and the presence of a bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
62615-56-9 |
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Molecular Formula |
C12H9BrS |
Molecular Weight |
265.17 g/mol |
IUPAC Name |
2-bromo-4,5-dihydrobenzo[g][1]benzothiole |
InChI |
InChI=1S/C12H9BrS/c13-11-7-9-6-5-8-3-1-2-4-10(8)12(9)14-11/h1-4,7H,5-6H2 |
InChI Key |
KGKNXFIRFCJMOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)Br |
Origin of Product |
United States |
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